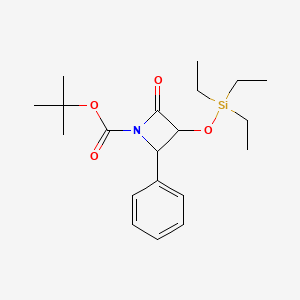
tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C20H31NO4Si. It is known for its role as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with (3R-cis)-4-phenyl-3-((triethylsilyl)oxy)-2-azetidinone. This reaction is carried out under inert atmosphere conditions, often requiring cold-chain transportation and storage at temperatures below -20°C to maintain the compound’s stability .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key focus in industrial production would be optimizing yield and purity while ensuring the reaction conditions are scalable and cost-effective .
化学反応の分析
Types of Reactions
tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction could produce reduced forms of the compound with modified functional groups .
科学的研究の応用
tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its unique structural properties.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting cancer and other diseases.
Industry: The compound is employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds to tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate include:
- (3R,4S)-2-Oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylic acid tert-butyl ester
- (3R,4S)-3-(triethylsilyloxy)-4-phenyl-2-oxoazetidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and stability. These properties make it particularly valuable as an intermediate in the synthesis of complex organic molecules and pharmaceuticals .
特性
IUPAC Name |
tert-butyl 2-oxo-4-phenyl-3-triethylsilyloxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4Si/c1-7-26(8-2,9-3)25-17-16(15-13-11-10-12-14-15)21(18(17)22)19(23)24-20(4,5)6/h10-14,16-17H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTDXUKSFSMGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methoxy[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B13138194.png)
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13138199.png)


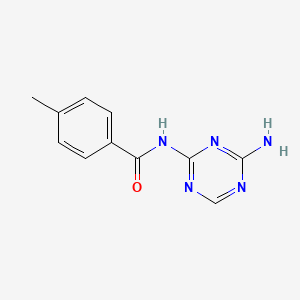
![1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-](/img/structure/B13138221.png)

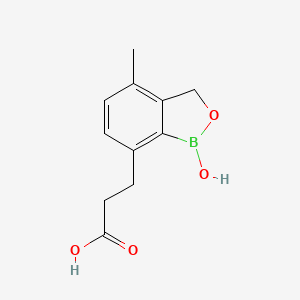
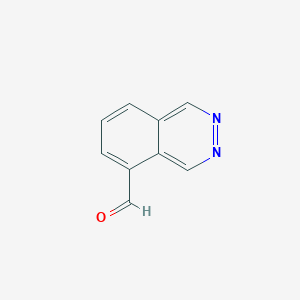
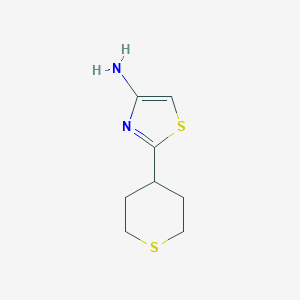
![10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13138243.png)
![6-Iodobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13138254.png)
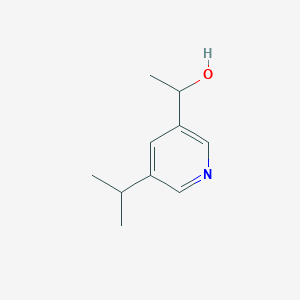
![[4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13138276.png)
